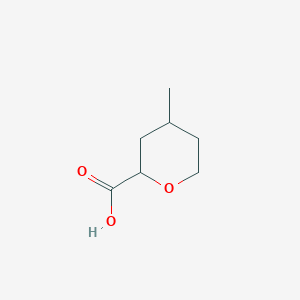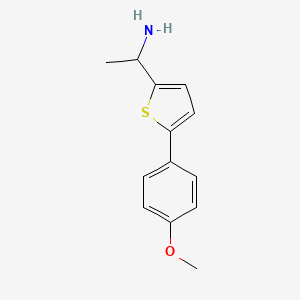
2-Cyclohexyl-2-methylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-2-methylbutanal is an organic compound with the molecular formula C11H20O. It belongs to the class of aldehydes, characterized by the presence of a terminal carbonyl group (C=O). This compound is notable for its branched structure, which includes a cyclohexyl ring and a methyl group attached to a butanal backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-methylbutanal can be achieved through various organic reactions. One common method involves the aldol condensation of cyclohexanone with isobutyraldehyde, followed by hydrogenation to yield the desired aldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes steps such as distillation and purification to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-2-methylbutanal undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 2-Cyclohexyl-2-methylbutanoic acid
Reduction: 2-Cyclohexyl-2-methylbutanol
Substitution: Various substituted derivatives depending on the nucleophile
Applications De Recherche Scientifique
2-Cyclohexyl-2-methylbutanal has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-2-methylbutanal involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities and its use as a chemical intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbutanal: A simpler aldehyde with a similar structure but lacking the cyclohexyl ring.
3-Cyclohexyl-2-methylbutanal: A structural isomer with the same molecular formula but different connectivity.
Uniqueness
2-Cyclohexyl-2-methylbutanal is unique due to its branched structure and the presence of both a cyclohexyl ring and a methyl group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H20O |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2-cyclohexyl-2-methylbutanal |
InChI |
InChI=1S/C11H20O/c1-3-11(2,9-12)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 |
Clé InChI |
VBHCZSACTTUJEB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C=O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(3,4-Dimethylphenyl)ethyl]amino}acetamide](/img/structure/B13242045.png)
![2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13242046.png)

![Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate](/img/structure/B13242063.png)
amine](/img/structure/B13242068.png)

amine](/img/structure/B13242086.png)
![2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13242090.png)
![(1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13242096.png)
amine](/img/structure/B13242106.png)


![6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13242136.png)
![2-[(Heptan-2-yl)amino]propan-1-ol](/img/structure/B13242143.png)
